N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide
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Overview
Description
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The compound’s structure consists of an adamantane core, which is a highly stable and rigid framework, substituted with a 4-amino-2-methoxyphenyl group and a carboxamide group.
Preparation Methods
The synthesis of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of adamantane with appropriate reagents to introduce the desired substituents . For instance, the reaction of adamantanecarboxylic acid with enamides can yield the desired product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrobromic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative dehydrogenation of adamantane derivatives can lead to the formation of dehydroadamantanes .
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide has diverse applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives . In biology and medicine, adamantane derivatives are known for their bioactive properties, making them potential candidates for drug development . Additionally, the compound’s unique structural properties make it valuable in the development of nanomaterials and catalysts .
Mechanism of Action
The mechanism of action of N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with various biological molecules, potentially leading to bioactive effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide can be compared with other similar adamantane derivatives. For instance, compounds like 1,3-dehydroadamantane and vinyl-disubstituted adamantanes share similar structural features but differ in their specific substituents and reactivity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-22-16-7-14(19)2-3-15(16)20-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXBPDTXXBFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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